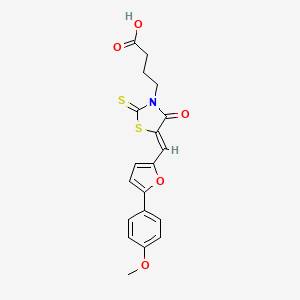![molecular formula C23H24N6O3S B2532677 1-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide CAS No. 893276-72-7](/img/structure/B2532677.png)
1-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazoloquinazolinone derivatives has been explored through various methods. In one approach, 1,2-dihydro-1,2,4-triazolo[3,2-b]quinazolin-9(1H)-ones were synthesized by reacting 3-amino-2-anilino-4(3H)-quinazolinone with aromatic aldehydes in the presence of piperidine, which acted as a base . Another novel synthesis pathway involved the use of dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid to create 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, which could then be chemically transformed to access a variety of derivatives . Additionally, solid-phase synthesis was employed to create 1,2-dihydroquinazoline-2-carboxylate derivatives, which were then cyclized into spiroquinazolines, such as 1'H-spiro[piperidine-3,2'-quinazolin]-2-ones .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For instance, the crystal and molecular structure of a compound with a piperidine moiety was determined using X-ray diffraction studies. This compound crystallized in the monoclinic crystal system and exhibited a chair conformation for the piperidine ring. The geometry around the sulfur atom was found to be distorted tetrahedral, and the structure featured both inter- and intramolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of the triazoloquinazolinone derivatives is influenced by their functional groups and reaction conditions. For example, acetylation of 3-amino-2-anilino-4(3H)-quinazolinone resulted in the formation of an acetyl derivative under mild conditions, while stronger conditions led to dimerization, producing a pentacyclic compound . The inherent lactam moiety in the 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazolin-5-one allowed for the generation of various derivatives through chemical transformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystalline nature and the presence of hydrogen bonding interactions can influence the melting points, solubility, and stability of the compounds. The chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms are likely to affect the compounds' reactivity and interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research into triazoloquinazolinium derivatives, such as the synthesis of [1,2,4]triazoloquinazolinium betaines, provides a foundation for understanding the chemical properties and synthesis methodologies that could be applied to related compounds. These studies delve into the molecular rearrangements and the preparation of compounds through specific reactions, offering a glimpse into the complex chemistry involved in the development of such molecules (Crabb et al., 1999).
Bioactivity and Potential Applications
The exploration of triazolo and quinazolinone derivatives in various bioactive contexts, such as antimicrobial and antiproliferative agents, highlights the therapeutic potential of these frameworks. For instance, compounds featuring triazole and quinazolinone moieties have been evaluated for their antimicrobial properties against a range of pathogens, demonstrating moderate to good activities which could inform further research into related compounds for potential therapeutic applications (Pokhodylo et al., 2021).
Antimicrobial and Antiproliferative Research
Studies on novel triazole-carboxamides indicate their promising role as antimicrobial agents, with certain derivatives showing potent effects against bacterial strains such as Staphylococcus aureus and fungal pathogens like Candida albicans. This suggests a potential avenue for research into 1-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide, especially if it shares similar chemical characteristics with the studied compounds (Pokhodylo et al., 2021).
Eigenschaften
IUPAC Name |
1-[3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3S/c1-14-7-8-17(13-15(14)2)33(31,32)23-22-25-21(28-11-9-16(10-12-28)20(24)30)18-5-3-4-6-19(18)29(22)27-26-23/h3-8,13,16H,9-12H2,1-2H3,(H2,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBIASQKKYNLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCC(CC5)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((2E)-3-phenylprop-2-enyl)-8-(4-chlorophenyl)-1-methyl-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/structure/B2532596.png)
![N-benzyl-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2532597.png)
![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532598.png)
![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2532599.png)

![2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2532603.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2532607.png)
![5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2532609.png)
![2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2532610.png)

![N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2532612.png)
![N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532613.png)
![N-(4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2532616.png)